molecular formula C15H13ClN2O4 B3731478 N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide

N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide

Cat. No. B3731478
M. Wt: 320.73 g/mol
InChI Key: WGAGVZAGJJNUEA-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound is known for its potential use as a therapeutic agent due to its unique mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide has several advantages and limitations for lab experiments. One advantage is its potential use as a therapeutic agent due to its unique mechanism of action and biochemical effects. Another advantage is its relatively easy synthesis method and availability. However, one limitation is the lack of clinical studies on this compound, which limits its potential use as a therapeutic agent.

Future Directions

There are several future directions for the study of N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide. One direction is the further investigation of its potential use as a therapeutic agent for various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its potential use as a chemopreventive agent for various types of cancer. Additionally, the development of more potent analogs of this compound could lead to the development of more effective therapeutic agents.

Scientific Research Applications

N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide has been extensively studied in the field of medicinal chemistry due to its potential use as a therapeutic agent. This compound has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-2,5-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-8(11-6-9(16)2-4-13(11)20)17-18-15(22)12-7-10(19)3-5-14(12)21/h2-7,19-21H,1H3,(H,18,22)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAGVZAGJJNUEA-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)O)O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C=CC(=C1)O)O)/C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1Z)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 2
N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 3
N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 4
N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 5
N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 6
N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide

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